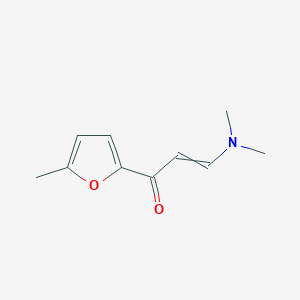
1,2,3,4-Tetrahydrochinolin-5-carbonsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinoline-5-carboxylic acid and its derivatives has been explored through various synthetic approaches. Traditional methods such as the Pictet-Spengler and Bischler-Nepieralski reactions have been utilized alongside recent approaches including enyne metathesis, [2+2+2] cycloaddition, and the Diels-Alder reaction. These methods facilitate the construction of diverse tetrahydroisoquinoline derivatives, showcasing the flexibility and adaptability of synthetic strategies to generate these compounds (Kotha, Deodhar, & Khedkar, 2014).
Molecular Structure Analysis
The molecular and crystal structures of related tetrahydroquinoline derivatives have been elucidated through X-ray structural analysis. For example, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates were synthesized and their structure confirmed, providing insights into the 3-dimensional arrangement of atoms within these molecules and their potential for further functionalization (Rudenko et al., 2013).
Chemical Reactions and Properties
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid derivatives undergo various chemical reactions, enabling the synthesis of novel compounds. For instance, the use of Rongalite in a synergistic combination of [2+2+2]- and [4+2]-cycloaddition reactions has been reported for the synthesis of novel derivatives, highlighting the chemical versatility of these compounds (Kotha & Banerjee, 2007).
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“1,2,3,4-Tetrahydrochinolin-5-carbonsäure” wird häufig als polyfunktionelles Synthon verwendet . Es wird am häufigsten durch direkte Reduktion von Chinolincarbonsäuren hergestellt . Dies macht es zu einer wertvollen Verbindung im Bereich der chemischen Synthese.
Peptidomimetika
Diese Verbindung wird als konformationsgebundenes Analogon der Pipecolsäure angesehen . Es wird bei der Entwicklung neuer Peptidomimetika verwendet, Verbindungen, die die bioaktive Konformation und Wirkung therapeutischer Peptide nachahmen, während sie eine höhere Bioverfügbarkeit und Stabilität aufweisen .
Arzneimittelforschung
Die Einarbeitung von starren, ungewöhnlichen sekundären α-Aminosäuren, bei denen der Stickstoff an einem Ring beteiligt ist, kann zu erheblichen Folgen für die Konformation von Peptidomimetika als synthetische Werkzeuge für die Arzneimittelforschung führen .
Synthese von α-Aminophosphonsäuren
“this compound” wird bei der Synthese von α-Aminophosphonsäuren verwendet . Der Hauptbeitrag dieser Synthese ist die Einführung der Phosphonatgruppe in die N-Acyliminiumion-Zwischenprodukte .
Herstellung von biologisch aktiven Verbindungen
Diese Verbindung ist eine wichtige unnatürliche α-Aminosäure und wird als Schlüsselzwischenprodukt in der organischen Synthese zur Herstellung von biologisch aktiven Verbindungen verwendet .
Grüne und nachhaltige Chemie
Im Konzept der grünen und nachhaltigen Chemie ist der Einsatz effizienter und recycelbarer Katalysatoren in Mehrkomponentenreaktionen (MCRs) sehr wünschenswert
Wirkmechanismus
Target of Action
Tetrahydroquinoline derivatives are known to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that tetrahydroquinoline derivatives interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to exert diverse biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
The compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
Tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
The compound is a solid at room temperature , suggesting that temperature could influence its stability.
Zukünftige Richtungen
The future directions for “1,2,3,4-Tetrahydroquinoline-5-carboxylic acid” could involve further exploration of its diverse biological activities against various infective pathogens and neurodegenerative disorders . Additionally, the development of novel THIQ analogs with potent biological activity could be a promising area of research .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h1,3,5,11H,2,4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBVOFVJYCXIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552783 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114527-54-7 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What was the main finding of the study regarding the analgesic properties of 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid and its derivatives?
A1: The study synthesized and evaluated the analgesic properties of 2-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid and its corresponding carbohydroxamic acids. The research concluded that these compounds did not exhibit significant analgesic activity []. This finding suggests that further modifications or explorations of different structural analogs within this chemical class might be necessary to uncover potential analgesic applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide](/img/structure/B39454.png)


![4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one](/img/structure/B39462.png)



![2,5,6-Trichlorobenzo[D]thiazole](/img/structure/B39471.png)



